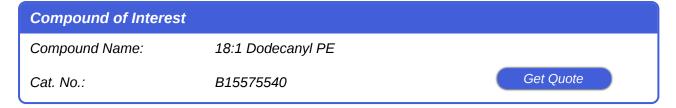


Commercial Suppliers of 18:1 Dodecanyl PE: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **18:1 Dodecanyl PE**, a functionalized fusogenic lipid. It is intended for researchers, scientists, and drug development professionals working with lipid-based delivery systems. This document outlines the key commercial suppliers, presents quantitative data on its fusogenic properties, details experimental protocols for its use, and illustrates its proposed mechanism of action.

Commercial Availability

18:1 Dodecanyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a specialized lipid primarily used in the formulation of fusogenic liposomes. The primary manufacturer of this lipid is Avanti Polar Lipids.[1] For researchers outside of the United States, Merck (Sigma-Aldrich) is the exclusive distributor.[1] Other commercial suppliers listing this product include BroadPharm and Scientific Laboratory Supplies (SLS).[2][3][4]

Table 1: Commercial Suppliers and Product Information



Supplier	Product Name	Catalog Number (Example)	CAS Number
Avanti Polar Lipids	18:1 Dodecanyl PE	870262	474923-47-2
Merck (Sigma-Aldrich)	18:1 Dodecanyl PE	870262P-25MG	474923-47-2
BroadPharm	18:1 Dodecanyl PE	BP-28339	474923-47-2
Scientific Laboratory Supplies (SLS)	18:1 DODECANYL PE	870262P-25MG	474923-47-2

Technical Data and Fusogenic Properties

18:1 Dodecanyl PE is classified as a head-group modified, functionalized lipid.[5] Its fusogenic properties, the ability to promote membrane fusion, are a key feature for its application in drug and gene delivery systems. The fusogenicity of liposomes containing **18:1 Dodecanyl PE** (also referred to as N-C12-DOPE) is dependent on its concentration within the liposome and the presence of divalent cations like calcium (Ca²⁺).[5]

A key study investigated the fusogenic capabilities of liposomes composed of N-C12-DOPE and dioleoylphosphatidylcholine (DOPC) by observing their interaction with erythrocyte ghosts. [5] The findings from this research are summarized in the tables below.

Table 2: Concentration-Dependent Fusion with **18:1 Dodecanyl PE**[5]

Mole Percentage (%) of 18:1 Dodecanyl PE in DOPC Liposomes	Fusion with Erythrocyte Ghosts (in the presence of 3 mM Ca ²⁺)
< 60 mol%	No significant fusion observed
≥ 60 mol%	Fusion observed

Table 3: Cation-Dependent Binding and Fusion of 70:30 N-C12-DOPE/DOPC Liposomes[5]



Cation	Concentration for Binding to Erythrocyte Ghosts	Concentration for Lipid Mixing and Content Delivery
Ca ²⁺	≥ 1 mM	≥ 1.25 mM
Mg ²⁺	Not specified	≥ 1.25 mM

The study also noted that in the absence of divalent cations, low pH could induce fusion, suggesting a potential mechanism for endosomal escape in cellular delivery applications.[5]

Experimental Protocols

The following are detailed methodologies for the preparation of liposomes containing **18:1 Dodecanyl PE** and a common assay for assessing their fusogenic activity. These protocols are based on established techniques in the field and specific conditions reported in the literature for N-C12-DOPE.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing unilamellar liposomes of a defined size.

Materials:

- **18:1 Dodecanyl PE** (N-C12-DOPE)
- Dioleoylphosphatidylcholine (DOPC)
- Chloroform
- Hydration buffer (e.g., HEPES-buffered saline)
- Round-bottom flask
- Rotary evaporator



- Water bath
- · Nitrogen or Argon gas
- Vacuum pump
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired molar ratio of 18:1 Dodecanyl PE and DOPC in chloroform in a round-bottom flask.
 - Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature slightly above the transition temperature of the lipids.
 - Rotate the flask and gradually reduce the pressure to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.
 - Dry the film further under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least one hour to remove residual solvent.
- Hydration:
 - Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film.
 - Agitate the flask by hand-shaking or vortexing above the lipid transition temperature until
 the lipid film is fully suspended. This results in the formation of a milky suspension of
 multilamellar vesicles (MLVs).
- Extrusion (Sizing):



- Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Equilibrate the extruder and the MLV suspension to a temperature above the lipid transition temperature.
- Pass the MLV suspension through the extruder multiple times (typically 11-21 passes).
 This process forces the lipids through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution. The suspension should become more translucent.
- Storage:
 - Store the prepared liposomes at 4°C.

Membrane Fusion Assay (Based on Lipid Mixing)

A common method to assess membrane fusion is to use a fluorescence resonance energy transfer (FRET)-based lipid mixing assay. This involves labeling one population of liposomes with both a fluorescent donor and acceptor pair. Fusion with an unlabeled liposome population leads to the dilution of the probes in the fused membrane, resulting in a decrease in FRET and an increase in donor fluorescence.

Materials:

- Labeled liposomes (containing 18:1 Dodecanyl PE and fluorescent lipid probes like NBD-PE and Rhodamine-PE)
- Unlabeled target liposomes or cells (e.g., erythrocyte ghosts)
- Fluorometer
- Cuvettes
- · Buffer solution
- Divalent cation solutions (e.g., CaCl₂)

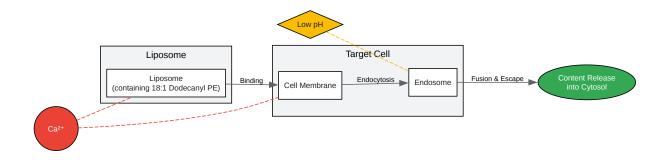


Procedure:

- Prepare fluorescently labeled liposomes containing 18:1 Dodecanyl PE as described in Protocol 3.1, incorporating a small mole percentage (e.g., 0.5 mol% each) of a FRET donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE).
- In a cuvette, add the labeled liposomes diluted in the appropriate buffer.
- Place the cuvette in a temperature-controlled fluorometer and monitor the baseline fluorescence of the donor fluorophore.
- Initiate the fusion reaction by adding the unlabeled target liposomes or cells.
- If studying cation-dependent fusion, add the desired concentration of the divalent cation solution (e.g., CaCl₂) to the cuvette.
- Continuously record the donor fluorescence intensity over time. An increase in donor fluorescence indicates lipid mixing and, therefore, membrane fusion.
- To determine the maximum (100%) fluorescence (complete dequenching), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

Visualizations: Mechanism and Workflow

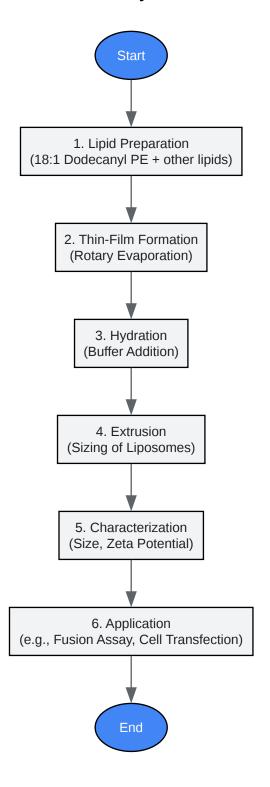
The following diagrams illustrate the proposed mechanism of action for **18:1 Dodecanyl PE**-mediated membrane fusion and a typical experimental workflow for its application.





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Caption: Proposed mechanism of 18:1 Dodecanyl PE-mediated delivery.



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